1-(Trifluoromethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid

Medicinal Chemistry Physicochemical Profiling Bioisostere Design

The compound 1-(Trifluoromethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid (CAS 2825012-62-0) belongs to the 2‑oxabicyclo[2.2.2]octane class, a recently validated saturated bioisostere of the para‑substituted phenyl ring. This scaffold has been rationally designed to improve physicochemical properties—including water solubility and metabolic stability—while preserving the geometric exit‑vector angles of a phenyl ring.

Molecular Formula C9H11F3O3
Molecular Weight 224.18 g/mol
CAS No. 2825012-62-0
Cat. No. B13544165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Trifluoromethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid
CAS2825012-62-0
Molecular FormulaC9H11F3O3
Molecular Weight224.18 g/mol
Structural Identifiers
SMILESC1CC2(CCC1(CO2)C(=O)O)C(F)(F)F
InChIInChI=1S/C9H11F3O3/c10-9(11,12)8-3-1-7(2-4-8,5-15-8)6(13)14/h1-5H2,(H,13,14)
InChIKeyGAXGQMVDGWIRNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Trifluoromethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid: A Physicochemically Differentiated Saturated Bioisostere Building Block for Medicinal Chemistry Procurement


The compound 1-(Trifluoromethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid (CAS 2825012-62-0) belongs to the 2‑oxabicyclo[2.2.2]octane class, a recently validated saturated bioisostere of the para‑substituted phenyl ring [1]. This scaffold has been rationally designed to improve physicochemical properties—including water solubility and metabolic stability—while preserving the geometric exit‑vector angles of a phenyl ring [1]. The introduction of a trifluoromethyl (–CF₃) group at the bridgehead (position 1) represents a deliberate physicochemical tuning strategy that alters lipophilicity, acidity, and metabolic resistance relative to the parent scaffold and other bicyclic analogs [2].

Why 1-(Trifluoromethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid Cannot Be Replaced by Common In‑Class Analogs


Although the 2‑oxabicyclo[2.2.2]octane core is emerging as a preferred phenyl bioisostere [1], substitution at the bridgehead position profoundly alters the physicochemical profile. The –CF₃ substituent in the target compound simultaneously increases lipophilicity (ΔLogP ≈ +1.46 vs. the unsubstituted analog) and lowers the pKa of the carboxylic acid via a strong electron‑withdrawing inductive effect [2], a dual modulation not achievable with –CH₃ or –H analogs. Consequently, generic substitution with 2‑oxabicyclo[2.2.2]octane‑4‑carboxylic acid (CAS 2168906‑49‑6) or its 1‑methyl derivative (CAS 2138361‑09‑6) would fail to reproduce the same membrane permeability, acidity‑dependent solubility, and metabolic stability profile, potentially altering lead‑optimization SAR and pharmacokinetic outcomes [3].

Head‑to‑Head Quantitative Evidence for Differentiated Procurement of 1‑(Trifluoromethyl)‑2‑oxabicyclo[2.2.2]octane‑4‑carboxylic acid


LogP Differentiation: –CF₃ Substitution Increases Lipophilicity by ~1.5 Log Units Over the Unsubstituted 2‑Oxabicyclo[2.2.2]octane‑4‑carboxylic Acid

The target compound exhibits a computed LogP of 1.96 , compared to 0.5 for the unsubstituted 2‑oxabicyclo[2.2.2]octane‑4‑carboxylic acid and 0.7 for the 1‑methyl analog [1]. This ΔLogP of +1.46 (vs. –H) and +1.26 (vs. –CH₃) places the compound closer to the all‑carbon bicyclo[2.2.2]octane‑1‑carboxylic acid (LogP ≈ 2.1) [2] while retaining the hydrogen‑bond acceptor capability of the endocyclic oxygen, offering a unique lipophilicity‑polarity balance not available in any single comparator.

Medicinal Chemistry Physicochemical Profiling Bioisostere Design

Carboxylic Acid Acidity Enhancement: 2‑Oxabicyclo[2.2.2]octane Scaffold Lowers pKa by ~1.2 Units vs. All‑Carbon Bicyclo[2.2.2]octane; –CF₃ Further Amplifies This Effect

Experimentally, the 2‑oxabicyclo[2.2.2]octane‑4‑carboxylic acid scaffold exhibits a pKa of 4.4, substantially lower than the all‑carbon bicyclo[2.2.2]octane‑1‑carboxylic acid (pKa = 5.6) due to the inductive effect of the endocyclic oxygen [1]. The addition of the –CF₃ group at the bridgehead position is expected to further decrease the pKa by an estimated 0.5–1.0 units (predicted ~3.4–3.9), based on the established electron‑withdrawing potency of the trifluoromethyl group (Hammett σₚ ≈ 0.54) [2]. This places the target compound in an acidity range closer to that of aromatic carboxylic acids (e.g., 4‑methylbenzoic acid, pKa = 4.37 [1]) while retaining the three‑dimensional saturated character essential for escaping flatland.

Physicochemical Profiling pKa Modulation Bioisostere Design

Balanced Polar Surface Area–Lipophilicity Profile Achieved by Combining –CF₃ with the 2‑Oxabicyclo Scaffold

The target compound retains a topological polar surface area (TPSA) of 46.53 Ų , nearly identical to the unsubstituted 2‑oxabicyclo[2.2.2]octane‑4‑carboxylic acid (TPSA = 46.5 Ų) [1], indicating that the –CF₃ group contributes negligibly to PSA. However, the LogP increase of ~1.46 units means the compound achieves a significantly higher LogP/TPSA ratio (≈0.042) compared to the unsubstituted analog (≈0.011). This profile is associated with improved passive membrane permeability without incurring the excessive lipophilicity (LogP > 3) that often leads to poor solubility and off‑target toxicity [2].

Drug Design Permeability Physicochemical Profiling

Metabolic Stability Advantage Inferred from the Combination of a Saturated Scaffold and a Trifluoromethyl Group

The 2‑oxabicyclo[2.2.2]octane scaffold is inherently resistant to oxidative metabolism due to its fully saturated, rigid, and strained‑free bicyclic framework [1]. In the Nature Communications 2023 study, incorporation of this scaffold into Imatinib led to enhanced metabolic stability compared to the parent phenyl‑containing drug [1]. The –CF₃ group further reinforces metabolic resistance: the strong C–F bonds (bond dissociation energy ~115 kcal/mol vs. ~99 kcal/mol for C–H) block common cytochrome P450 oxidation sites, and the electron‑withdrawing nature deactivates adjacent positions toward oxidative attack [2]. While direct metabolic stability data for the target compound is not yet published, the additive protective effects of the saturated bicyclic core and the –CF₃ group are well‑established class‑level principles in medicinal chemistry.

Metabolic Stability Cytochrome P450 Fluorine Chemistry

Unique Structural Niche: Simultaneous Presentation of –CF₃, Endocyclic Oxygen, and Carboxylic Acid on the [2.2.2] Bicyclic Framework

Among commercially available [2.2.2] bicyclic building blocks, the target compound is the only entity that combines a bridgehead –CF₃ group, an endocyclic oxygen atom, and a carboxylic acid on the 2‑oxabicyclo[2.2.2]octane core . The closest analogs—2‑oxabicyclo[2.2.2]octane‑4‑carboxylic acid (CAS 2168906‑49‑6) and its 1‑methyl derivative (CAS 2138361‑09‑6)—lack the electron‑withdrawing and lipophilic contribution of fluorine. The positional isomer 2‑oxabicyclo[2.2.2]octane‑1‑carboxylic acid (CAS 1447943‑57‑8) places the acid group at the bridgehead, altering exit‑vector geometry [1]. This unique substitution pattern enables exploration of chemical space that is inaccessible with any single existing analog, making it a high‑value building block for fragment‑based screening and scaffold‑hopping campaigns.

Chemical Diversity Scaffold Hopping Fragment-Based Drug Discovery

High‑Value Application Scenarios for 1‑(Trifluoromethyl)‑2‑oxabicyclo[2.2.2]octane‑4‑carboxylic acid in Drug Discovery and Chemical Biology


Phenyl Ring Replacement in Lead Optimization Requiring Increased Lipophilicity Without Aromatic Character

When a lead series suffers from poor membrane permeability due to low lipophilicity (LogP < 1), replacing the para‑substituted phenyl ring with the target compound as a bioisostere introduces a LogP of ~1.96 [1] while preserving the saturated, three‑dimensional character that reduces aromatic ring count—a key parameter for improved developability [2]. This strategy is directly informed by the LogP differentiation evidence (Section 3, Evidence Item 1) and the scaffold validation in Imatinib [2].

Modulation of Carboxylic Acid Acidity for pH‑Dependent Solubility Optimization

In programs where the carboxylic acid pKa must be tuned to enhance solubility at gastrointestinal pH without introducing a metabolically labile aromatic ring, the target compound offers a predicted pKa ~3.4–3.9 [1]—intermediate between the unsubstituted oxabicyclo analog (pKa 4.4) and highly acidic heteroaromatic acids. This acidity window is particularly relevant for optimizing the fraction absorbed in the duodenum and jejunum, as supported by the pKa evidence (Section 3, Evidence Item 2).

Scaffold‑Hopping Library Synthesis for Fragment‑Based and DNA‑Encoded Library (DEL) Campaigns

The unique combination of –CF₃, endocyclic oxygen, and carboxylic acid on a [2.2.2] framework makes this compound a premium building block for diversity‑oriented synthesis [1]. In DEL or fragment libraries, where every building block must contribute maximal structural and physicochemical diversity, the target compound's distinct LogP/TPSA ratio (0.042 vs. 0.011 for the unsubstituted analog) [2] and its exclusive substitution pattern provide orthogonal chemical space coverage not achievable with existing analogs (Section 3, Evidence Items 3 and 5).

Metabolic Stability‑Focused Design of Orally Bioavailable Candidates

For programs targeting oral bioavailability where rapid first‑pass metabolism has been a liability, the dual metabolic‑stability features of the saturated bicyclic core and the –CF₃ group [1] offer a proactive risk‑mitigation strategy. Although direct microsomal stability data for the target compound is pending, the class‑level evidence from the Imatinib scaffold replacement study [2] and the well‑established metabolic shielding effect of trifluoromethyl groups [1] support its prioritization over mono‑substituted or all‑carbon analogs (Section 3, Evidence Item 4).

Quote Request

Request a Quote for 1-(Trifluoromethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.